N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a propan-2-yloxyphenyl group, and a piperidine carboxamide moiety. It is known for its potential use in medicinal chemistry and as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-cyano-4-propan-2-yloxybenzoic acid, which is then coupled with a piperidine derivative under specific reaction conditions to form the final product . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and propan-2-yloxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-isopropoxybenzoic acid: A precursor in the synthesis of the target compound.
Ozanimod: A related compound with similar structural features and biological activities.
Uniqueness
N-(3-Cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-cyano-4-propan-2-yloxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-4-18(23)22-9-7-14(8-10-22)19(24)21-16-5-6-17(25-13(2)3)15(11-16)12-20/h4-6,11,13-14H,1,7-10H2,2-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZKPIBFGHPEPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C=C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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